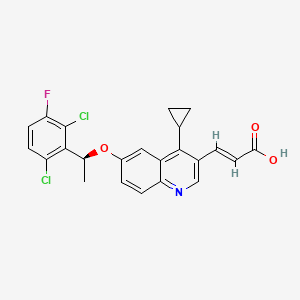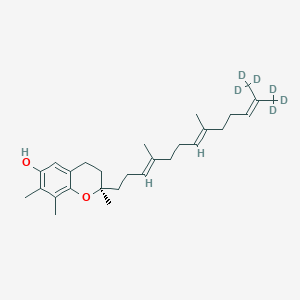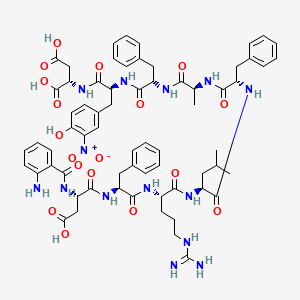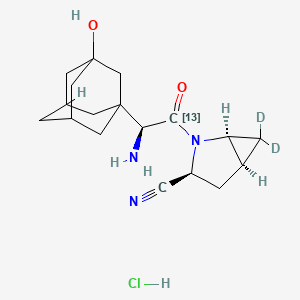
Saxagliptin-13C,d2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saxagliptin-13C,d2 (hydrochloride) is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Saxagliptin. Saxagliptin is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. The labeling with 13C and deuterium makes Saxagliptin-13C,d2 (hydrochloride) particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of 13C and deuterium into the Saxagliptin molecule. This is typically achieved through multi-step organic synthesis, starting with the preparation of labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule .
Industrial Production Methods: Industrial production of Saxagliptin-13C,d2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production must adhere to stringent quality control measures to ensure the consistency and stability of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may involve the use of halogenating agents or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Applications De Recherche Scientifique
Saxagliptin-13C,d2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Saxagliptin.
Biology: Employed in metabolic studies to trace the pathways and interactions of Saxagliptin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Saxagliptin.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control
Mécanisme D'action
Saxagliptin-13C,d2 (hydrochloride) exerts its effects by inhibiting dipeptidyl peptidase 4 (DPP-4). DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also a DPP-4 inhibitor used for the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Saxagliptin
Uniqueness of Saxagliptin-13C,d2 (hydrochloride): The incorporation of 13C and deuterium into Saxagliptin-13C,d2 (hydrochloride) makes it unique for use in detailed pharmacokinetic and metabolic studies. The stable isotopes allow for precise tracking and quantification in various analytical techniques, providing valuable insights into the drug’s behavior in biological systems .
Propriétés
Formule moléculaire |
C18H26ClN3O2 |
|---|---|
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1; |
Clé InChI |
TUAZNHHHYVBVBR-KIZCCTKRSA-N |
SMILES isomérique |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |
SMILES canonique |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)


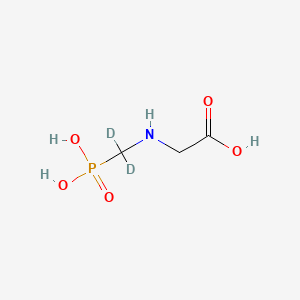
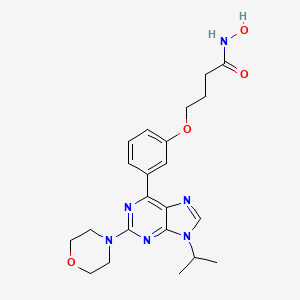
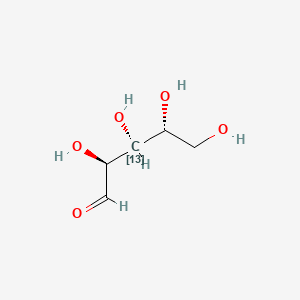


![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
